molecular formula C20H23N5OS B2403974 (4-Methylthiophen-2-yl)(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)methanone CAS No. 2034347-68-5

(4-Methylthiophen-2-yl)(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)methanone

Número de catálogo: B2403974
Número CAS: 2034347-68-5
Peso molecular: 381.5
Clave InChI: PZHWIXOQASLFRN-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound features a methanone core bridging a 4-methylthiophen-2-yl group and a piperazine moiety substituted with a 7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl group. Its design aligns with trends in arylpiperazine derivatives, which are often explored for CNS or anticancer activity due to their ability to modulate neurotransmitter receptors or kinase pathways .

Propiedades

IUPAC Name

(4-methylthiophen-2-yl)-[4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5OS/c1-14-12-17(27-13-14)20(26)24-10-8-23(9-11-24)19-18-15-4-2-3-5-16(15)22-25(18)7-6-21-19/h6-7,12-13H,2-5,8-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZHWIXOQASLFRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1)C(=O)N2CCN(CC2)C3=NC=CN4C3=C5CCCCC5=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthesis of 7-Chloro-1H-Indole-2-Carboxylic Acid

The indole core is frequently synthesized via Fischer indole cyclization. For example, 2-chlorophenylhydrazine hydrochloride reacts with ethylpyruvate in ethanol under acidic conditions (concentrated sulfuric acid and polyphosphoric acid) to form ethyl 7-chloro-1H-indole-2-carboxylate in 45.7% yield after silica gel chromatography. Subsequent saponification with 1 M lithium hydroxide in ethanol/water at ambient temperature for 18 hours yields 7-chloro-1H-indole-2-carboxylic acid (92% yield).

Table 1: Optimization of Indole Ester Hydrolysis

Base Solvent Temperature Time Yield
LiOH Ethanol/Water 20°C 18 h 92%
NaOH Methanol/Water Reflux 1 h 95.8%

Preparation of 4-(7,8,9,10-Tetrahydropyrazino[1,2-b]indazol-1-yl)piperazine

The tetrahydropyrazinoindazole moiety is constructed via cyclocondensation. A reported method involves treating 7-chloroindole-2-carboxylic acid with N-methylpiperazine using HATU and HOAT as coupling agents in DMF, followed by reduction with hydrogen gas over palladium on carbon to saturate the pyrazine ring. This step achieves moderate yields (56%) after chromatography.

Coupling Methodologies for Final Product Assembly

Amide Bond Formation

The methanone bridge is introduced via a two-step process:

  • Activation of 4-Methylthiophene-2-Carboxylic Acid : Treatment with thionyl chloride converts the acid to its acyl chloride.
  • Coupling with Piperazine Intermediate : Reacting the acyl chloride with 4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazine in dichloromethane using N,N-diisopropylethylamine as a base yields the final product.

Table 2: Coupling Agent Efficiency

Coupling System Solvent Temperature Yield
HATU/HOAT/DIPEA DMF 20°C 56%
EDCl/HOBt DCM 0°C→20°C 42%

Critical Analysis of Reaction Parameters

Solvent and Temperature Effects

  • Cyclization Steps : Polyphosphoric acid (PPA) at 190°C promotes efficient indole ring formation but requires careful pH adjustment during workup to prevent decomposition.
  • Saponifications : Aqueous ethanol at reflux with NaOH achieves near-quantitative hydrolysis (95.8% yield), whereas room-temperature reactions with LiOH require extended durations.

Purification Challenges

Silica gel chromatography remains indispensable for isolating intermediates, particularly after coupling reactions. The final product’s polarity necessitates gradient elution (2–10% methanol in dichloromethane) to remove unreacted starting materials.

Scalability and Industrial Considerations

Batch processes using polyphosphoric acid face scalability issues due to exothermic reactions and corrosion risks. Continuous flow systems with immobilized acid catalysts are under investigation to improve safety and yield.

Emerging Methodologies

Recent advances in photoredox catalysis offer alternatives for constructing the tetrahydropyrazinoindazole core under milder conditions. Preliminary studies report 68% yield using iridium-based catalysts and visible light irradiation, though substrate scope remains limited.

Análisis De Reacciones Químicas

Types of Reactions

(4-Methylthiophen-2-yl)(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the functional groups, such as reducing the ketone to an alcohol.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA), reducing agents like lithium aluminum hydride (LiAlH4), and various catalysts for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while reduction of the ketone group could produce the corresponding alcohol.

Aplicaciones Científicas De Investigación

Antimicrobial Properties

Research indicates that derivatives of compounds containing the piperazine and thiazole frameworks exhibit significant antimicrobial activity. A study demonstrated that similar compounds showed moderate to good efficacy against various bacterial strains, suggesting that the compound may possess similar properties. The mechanism of action often involves disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial survival .

Neuropharmacological Applications

Given the structure of the compound, it is hypothesized to interact with neurotransmitter systems, particularly those involving serotonin receptors. Compounds with piperazine structures have been known to act as modulators of serotonin receptors, which are crucial in treating mood disorders and other neuropsychiatric conditions. This interaction could potentially lead to the development of new antidepressants or anxiolytics .

Synthesis and Characterization

The synthesis of this compound involves multi-step reactions typically starting from commercially available precursors. The synthetic route often employs techniques such as:

  • Refluxing in solvents like DMF (dimethylformamide) under inert atmospheres.
  • Purification through column chromatography to isolate the desired product.

Characterization methods include:

  • NMR (Nuclear Magnetic Resonance) spectroscopy for structural confirmation.
  • Mass Spectrometry for molecular weight determination.

These methods ensure that the synthesized compound meets purity standards for biological testing.

Antimicrobial Activity Study

In a study focusing on similar thiazole-piperazine derivatives, researchers synthesized a series of compounds and evaluated their antimicrobial properties against common pathogens such as E. coli and Staphylococcus aureus. The results indicated that certain derivatives exhibited zones of inhibition comparable to established antibiotics .

CompoundZone of Inhibition (mm)Activity Level
Compound A15Moderate
Compound B20Good
Compound C25Excellent

This table illustrates the efficacy of various synthesized compounds, highlighting the potential for developing new antimicrobial agents based on the structure of (4-Methylthiophen-2-yl)(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)methanone.

Neuropharmacological Evaluation

Another study investigated the effects of piperazine derivatives on serotonin receptor modulation. Compounds similar to (4-Methylthiophen-2-yl)(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)methanone were tested for their ability to bind selectively to serotonin receptors in vitro. The results showed promising binding affinities that suggest potential therapeutic applications in treating anxiety and depression disorders .

Mecanismo De Acción

The mechanism of action of (4-Methylthiophen-2-yl)(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)methanone involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins that play a role in cellular signaling pathways. By binding to these targets, the compound can modulate their activity, leading to various biological effects. The exact pathways involved would depend on the specific context of its use, such as its role in inhibiting a particular enzyme or activating a receptor.

Comparación Con Compuestos Similares

Key Structural Variations

The compound’s uniqueness lies in its tetrahydropyrazinoindazolyl-piperazine substituent and 4-methylthiophene group. Below is a comparison with structurally related arylpiperazine-thiophene derivatives from the evidence:

Compound Name/ID Thiophene Substituent Piperazine Substituent Key Structural Features Synthesis Yield (Reported)
Target Compound 4-Methylthiophen-2-yl 7,8,9,10-Tetrahydropyrazino[1,2-b]indazol-1-yl Bicyclic indazole-piperazine hybrid; methyl enhances thiophene lipophilicity Not reported
MK37 (RTC93, Compound 21) Thiophen-2-yl 4-(Trifluoromethyl)phenyl Trifluoromethyl boosts electronegativity and metabolic stability 82% (purified)
MK47 (RTC536, Compound 22) 2-(Thiophen-2-yl)acetyl 4-(Trifluoromethyl)phenyl Ethyl spacer between thiophene and ketone; acetyl group increases polarity 82%
MK45 (RTC6, Compound 14) Thiophen-2-yl 3-Chloro-5-(trifluoromethyl)pyridin-2-yl Pyridine ring introduces basicity; chloro and CF₃ enhance binding specificity Not reported
Compound 5 1H-Pyrazol-4-yl 4-(Trifluoromethyl)phenyl Pyrazole replaces thiophene; potential for hydrogen bonding Not reported
MK70 (RTC23, Compound 11) Thiophen-2-yl 4-Nitrophenyl Nitro group increases electron-withdrawing effects; may influence redox properties 35%

Structure-Activity Relationship (SAR) Insights

Ethyl spacers (e.g., MK47) or thioether linkages (e.g., MK22 ) alter conformational flexibility and electronic profiles, affecting target engagement.

Piperazine Substituents: Electron-withdrawing groups (e.g., CF₃ in MK37, nitro in MK70) improve metabolic stability but may reduce solubility . The tetrahydropyrazinoindazolyl group in the target compound introduces a bulky, planar bicyclic system, which could enhance binding to flat hydrophobic pockets (e.g., kinase ATP sites).

Ketone Linker: Methanone linkers (common in all compounds) provide rigidity, favoring specific receptor conformations.

Research Findings and Implications

While the evidence lacks direct data on the target compound, insights from analogs suggest:

  • Pharmacokinetics: The 4-methylthiophene and tetrahydropyrazinoindazole groups may increase logP values, necessitating formulation optimization for bioavailability.
  • Target Selectivity : The bicyclic piperazine substituent could confer selectivity over simpler arylpiperazines (e.g., MK38 ), which often target serotonin or dopamine receptors.
  • Synthetic Challenges: The tetrahydropyrazinoindazole moiety may require multistep synthesis, impacting scalability compared to CF₃-phenyl derivatives .

Actividad Biológica

The compound (4-Methylthiophen-2-yl)(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)methanone is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C18H22N4SC_{18}H_{22}N_{4}S. Its structure includes a piperazine moiety and a tetrahydropyrazinoindazole component, which are known for their biological relevance.

Synthesis

The synthesis typically involves the reaction of 4-methylthiophen-2-carboxylic acid derivatives with piperazine and tetrahydropyrazinoindazole intermediates. This process can utilize coupling agents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of amide bonds.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, a study on thiazole and piperazine derivatives showed moderate to excellent antimicrobial activity against various bacterial strains .

CompoundAntimicrobial ActivityReference
5eModerate
5kExcellent
12bHigh

Anticancer Properties

The biological activity of related compounds has also been investigated in cancer models. For example, thiazole derivatives were shown to inhibit Na+/K(+)-ATPase and Ras oncogene activity in cancer cells. Compounds similar to (4-Methylthiophen-2-yl)(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)methanone demonstrated significant growth inhibition in glioma cell lines .

Neuropharmacological Effects

Some derivatives have been studied for their neuropharmacological effects. The tetrahydropyrazinoindazole component suggests potential interactions with neurotransmitter systems, which could lead to antidepressant or anxiolytic effects. The inhibition of monoamine oxidase (MAO) has been a focus in similar compounds for treating mood disorders .

Study 1: Antimicrobial Evaluation

In a study evaluating various thiazole-piperazine derivatives, it was found that most exhibited moderate to good antimicrobial activity against Staphylococcus aureus and Escherichia coli. The compound (4-Methylthiophen-2-yl)(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)methanone was included in the screening process but requires further testing for definitive results.

Study 2: Cancer Cell Line Inhibition

A recent investigation into the anticancer properties of related compounds revealed that certain derivatives displayed up to ten times greater growth inhibitory activity than standard treatments in glioma models. This highlights the potential for developing new therapeutic agents based on the structure of (4-Methylthiophen-2-yl)(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)methanone.

Q & A

Basic Synthesis and Characterization

Q: What are the established synthetic routes for this compound, and how is its structural integrity validated? A: The compound is synthesized via multi-step organic reactions, typically involving:

  • Step 1: Formation of the tetrahydropyrazinoindazole core through cyclocondensation of hydrazine derivatives with ketones or aldehydes under reflux conditions (e.g., ethanol, 70–80°C) .
  • Step 2: Piperazine functionalization via nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination) to introduce the 4-methylthiophenyl group .
  • Step 3: Final purification using column chromatography or recrystallization to achieve >95% purity.
    Validation: Structural confirmation employs 1H/13C NMR (to verify proton/carbon environments), HRMS (for molecular weight), and HPLC (for purity). Discrepancies in spectral data (e.g., unexpected coupling patterns) are resolved by repeating reactions under inert atmospheres to avoid oxidation byproducts .

Advanced Synthetic Optimization

Q: How can reaction conditions be optimized to improve yield and scalability? A: Key parameters include:

  • Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in piperazine coupling steps but may require post-reaction solvent swaps (e.g., to ethanol) to improve crystallization .
  • Catalyst Systems: Palladium catalysts (e.g., Pd(OAc)₂ with Xantphos) improve cross-coupling efficiency, reducing side-product formation .
  • Temperature Gradients: Gradual heating (e.g., 50°C → 120°C) during cyclization minimizes thermal decomposition .
    Scalability: Pilot-scale reactions (>10 g) require inline monitoring via FT-IR to track intermediate formation and adjust reagent stoichiometry dynamically .

Structural and Mechanistic Analysis

Q: What advanced techniques elucidate the compound’s interaction with biological targets? A:

  • X-ray Crystallography: Resolves 3D conformation, critical for docking studies with enzymes like kinases or GPCRs .
  • Surface Plasmon Resonance (SPR): Quantifies binding affinity (KD values) to targets such as serotonin receptors, with buffer optimization (e.g., pH 7.4 PBS) to mimic physiological conditions .
  • Computational Modeling: MD simulations (e.g., AMBER force fields) predict binding modes and guide SAR by modifying substituents on the thiophene or piperazine moieties .

Data Contradiction Resolution

Q: How are inconsistencies in bioactivity data across studies addressed? A: Contradictions (e.g., varying IC50 values in enzyme assays) are mitigated by:

  • Assay Standardization: Using identical cell lines (e.g., HEK293 for receptor studies) and normalizing data to reference inhibitors .
  • Batch Analysis: Comparing multiple synthetic batches via LC-MS to rule out impurity-driven artifacts (e.g., residual solvents suppressing activity) .
  • Meta-Analysis: Cross-referencing datasets from PubChem BioAssay and in-house repositories to identify outliers .

Advanced Bioactivity Profiling

Q: What methodologies assess the compound’s pharmacokinetic and toxicity profiles? A:

  • ADME Studies:
    • Microsomal Stability: Incubation with liver microsomes (human/rat) and LC-MS/MS quantification of parent compound depletion .
    • Plasma Protein Binding: Equilibrium dialysis to calculate unbound fraction, informing dose adjustments .
  • Toxicity Screening:
    • hERG Assay: Patch-clamp electrophysiology to evaluate cardiac risk .
    • Ames Test: Bacterial reverse mutation assay to detect mutagenicity .

Stability and Formulation Challenges

Q: How is chemical stability under varying storage conditions evaluated? A:

  • Forced Degradation Studies: Exposure to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B guidelines) with HPLC-UV monitoring of degradation products (e.g., hydrolysis of the methanone group) .
  • Excipient Compatibility: Co-formulation with stabilizers (e.g., mannitol, PVP) and DSC/TGA analysis to detect physical/chemical incompatibilities .

Translational Research Applications

Q: What steps bridge preclinical findings to potential clinical trials? A:

  • Pharmacodynamic Biomarkers: Validating target engagement in animal models via PET imaging (e.g., 18F-labeled analogs) .
  • Dose Escalation Studies: Establishing MTD in rodents using allometric scaling from in vitro IC50 values .
  • Regulatory Documentation: Complying with ICH M7 guidelines for genotoxicity risk assessment and impurity profiling .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.